Product packaging for 1-Ethyl-3,3-dimethylpiperazine(Cat. No.:CAS No. 1225882-54-1)

1-Ethyl-3,3-dimethylpiperazine

Cat. No.: B1425197
CAS No.: 1225882-54-1
M. Wt: 142.24 g/mol
InChI Key: OWJOGIXFAWCTHJ-UHFFFAOYSA-N
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Description

Historical Context of Piperazine (B1678402) Derivatives in Chemical Research

The journey of piperazine and its derivatives in scientific research is a rich narrative that begins with their initial discovery. Originally named for their chemical similarity to piperidine, a component of black pepper, piperazines are not naturally derived from the Piper genus. chemeo.com Their synthesis was a result of early explorations into organic chemistry, with initial methods involving the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane. nih.gov

Initially, piperazine itself was investigated for its ability to dissolve uric acid. nih.gov However, its most significant early application came in the 1950s when it was introduced as an effective anthelmintic agent to combat parasitic worm infections. nih.govnist.gov This discovery opened the floodgates for the exploration of piperazine derivatives, with researchers synthesizing and evaluating a wide array of substituted piperazines for various biological activities. justia.com This early work laid the foundation for the extensive role that piperazine derivatives play in modern science.

Significance of Piperazine Core Structures in Contemporary Chemistry

The piperazine ring is a privileged scaffold in modern chemistry, particularly in the realm of medicinal chemistry and materials science. nih.govbohrium.com Its significance stems from several key features of its structure. The presence of two nitrogen atoms provides sites for hydrogen bonding and allows for the attachment of various substituents, enabling the creation of large and diverse chemical libraries from a single core structure. nih.govontosight.ai This structural flexibility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its behavior in biological systems and material applications. bohrium.com

In medicinal chemistry, the piperazine moiety is a common feature in numerous approved drugs, contributing to their therapeutic effects across a wide range of diseases. bohrium.com The structural rigidity of the piperazine ring, combined with the ability to introduce various substituents, allows for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. bohrium.com Beyond pharmaceuticals, piperazine derivatives are utilized as building blocks in the synthesis of polymers, dyes, and corrosion inhibitors. researchgate.net

Overview of 1-Ethyl-3,3-dimethylpiperazine in Research Landscape

This compound is a specific derivative of piperazine characterized by an ethyl group attached to one nitrogen atom and two methyl groups situated on the same carbon atom (a gem-dimethyl group) at the 3-position of the piperazine ring.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18N2 uni.lu
Molecular Weight 142.24 g/mol uni.lu
CAS Number 1225882-54-1 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1425197 1-Ethyl-3,3-dimethylpiperazine CAS No. 1225882-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJOGIXFAWCTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Ethyl 3,3 Dimethylpiperazine

Direct Alkylation Approaches for Piperazine (B1678402) Ring Functionalization

Direct N-alkylation is one of the most straightforward methods for the functionalization of piperazine rings. This approach involves the reaction of a piperazine derivative with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base to neutralize the acid generated during the reaction. For the synthesis of 1-Ethyl-3,3-dimethylpiperazine, this strategy would utilize 3,3-dimethylpiperazine as the starting material.

The primary challenge in the direct alkylation of an unsymmetrically substituted or a symmetrical piperazine like 3,3-dimethylpiperazine is controlling the selectivity. The reaction can potentially yield a mixture of the mono-ethylated product, the di-ethylated product (1,4-diethyl-3,3-dimethylpiperazine), and unreacted starting material. To favor mono-alkylation, reaction conditions can be carefully controlled, for instance, by using a stoichiometric amount or a slight excess of the piperazine relative to the ethylating agent.

A typical procedure would involve dissolving 3,3-dimethylpiperazine in a suitable solvent, such as acetonitrile or dimethylformamide (DMF), with a non-nucleophilic base like potassium carbonate or triethylamine. An ethylating agent, such as ethyl iodide or diethyl sulfate, would then be added, and the reaction mixture would be stirred, possibly with heating, to drive the reaction to completion.

Reactant Reagent Base Solvent Potential Product
3,3-DimethylpiperazineEthyl IodideK₂CO₃AcetonitrileThis compound
3,3-DimethylpiperazineDiethyl SulfateEt₃NDMFThis compound

Advanced Synthetic Pathways for Piperazine Derivatives

Beyond direct functionalization, several advanced synthetic methodologies allow for the construction of the piperazine core with desired substitution patterns. These methods often provide access to complex derivatives that are not easily accessible through traditional routes.

The construction of the piperazine ring can be achieved through the cyclization of acyclic diamine precursors. One such method involves the reaction of a 1,2-diamine with a two-carbon electrophile. Bromoethyldiphenylsulfonium triflate has been utilized as a synthetic equivalent of a 1,2-dication for the annulation of diamines to form piperazines. nih.gov

To apply this methodology for the synthesis of this compound, a custom diamine precursor, N¹-ethyl-2-methylpropane-1,2-diamine, would be required. This diamine could then be reacted with the sulfonium salt to induce cyclization and form the desired piperazine ring. This approach builds the heterocyclic core as a key step in the synthesis.

The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide. nih.gov This reaction can be adapted for the synthesis of heterocyclic scaffolds, including piperazines, through a "Ugi/deboc/cyclize" (UDC) strategy or by using bifunctional starting materials. organic-chemistry.org

A potential, though complex, Ugi-based synthesis of a precursor to this compound could involve a bifunctional component such as N-Boc-ethylenediamine as the amine. The resulting Ugi product would contain the necessary backbone, which could then undergo further transformations, including cyclization and reduction, to form the piperazine ring. Subsequent functionalization might be required to introduce the gem-dimethyl and ethyl groups if not incorporated in the initial Ugi components. The split-Ugi reaction, in particular, allows for the desymmetrization of a core amine like piperazine in a single step. nih.gov

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the conversion of inert C-H bonds into new functional groups. umich.edunih.gov In the context of piperazine chemistry, recent advances have focused on the functionalization of the carbon atoms of the piperazine ring, which has traditionally been challenging. mdpi.com These methods often employ transition-metal catalysis or photoredox catalysis to activate C-H bonds alpha to the nitrogen atoms. bohrium.com

While these strategies are highly valuable for creating structural diversity on the carbon framework of the piperazine ring, they are not the most direct approach for N-alkylation. The synthesis of this compound involves substitution on a nitrogen atom, for which methods like direct alkylation or reductive amination are more conventional. However, one could envision a hypothetical scenario where a pre-formed 1-ethylpiperazine undergoes C-H functionalization to introduce the two methyl groups at the C3 position, although this would be a non-traditional and likely complex synthetic route.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orgnih.gov This reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate. nih.gov

In the synthesis of piperazine-containing molecules, the Buchwald-Hartwig amination is widely used to introduce aryl groups onto the piperazine nitrogen atoms. nih.gov However, this methodology is not the standard choice for N-alkylation with simple alkyl groups like an ethyl group. For the synthesis of this compound, which is an N-alkyl derivative, more traditional methods such as nucleophilic substitution on an alkyl halide or reductive amination are generally more efficient and commonly employed. nih.gov The Buchwald-Hartwig reaction's utility lies in the formation of C(sp²)-N bonds rather than the C(sp³)-N bond required for the ethyl group in the target molecule.

Aromatic Nucleophilic Substitution in Piperazine Chemistry

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction class for the synthesis of N-arylpiperazines. mdpi.com This methodology is particularly effective when an electron-deficient aromatic or heteroaromatic ring is the target for substitution. mdpi.com In this reaction, the piperazine nitrogen atom acts as a nucleophile, attacking an aromatic ring and displacing a leaving group, typically a halide. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

The general mechanism involves the piperazine derivative attacking a carbon atom on the aromatic ring that bears a suitable leaving group (e.g., F, Cl). This addition step is typically the rate-determining step. The subsequent elimination of the leaving group restores the aromaticity of the ring, resulting in the final N-arylpiperazine product. This method is a cornerstone in medicinal chemistry for synthesizing a vast array of molecules where the piperazine moiety is linked to an aromatic system. nih.gov For instance, the reaction of pentafluoropyridine with piperazine preferentially occurs at the 4-position (para to the ring nitrogen) to yield 4-substituted tetrafluoropyridine derivatives. researchgate.net

Table 1: Key Aspects of Aromatic Nucleophilic Substitution (SNAr) in Piperazine Synthesis

Feature Description
Mechanism Nucleophilic attack by piperazine nitrogen on an electron-poor aromatic ring, followed by displacement of a leaving group.
Substrate Typically an aromatic or heteroaromatic ring activated by electron-withdrawing groups (e.g., nitro, cyano groups).
Nucleophile Piperazine or a substituted piperazine derivative.
Leaving Group Halides (F, Cl) are common.

| Application | Widely used for the synthesis of N-arylpiperazines, a common structural motif in pharmaceuticals. mdpi.com |

Stereoselective Synthesis and Chiral Resolution for Enantiopure Derivatives

The creation of enantiomerically pure piperazine derivatives is a significant challenge in synthetic chemistry, driven by the distinct biological activities often exhibited by different stereoisomers. Key strategies to achieve this include stereoselective synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Stereoselective approaches often begin with readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring with defined stereocenters. rsc.org Another powerful technique is the asymmetric lithiation-trapping of an N-Boc protected piperazine. This method allows for the direct functionalization of the piperazine ring while controlling the stereochemistry, providing access to a range of α-substituted piperazines as single stereoisomers. nih.govresearchgate.net The success of this approach can be highly dependent on the choice of electrophile and the substituent on the distal nitrogen atom. nih.gov Chiral resolution, on the other hand, can be accomplished using techniques like chiral High-Performance Liquid Chromatography (HPLC), which physically separates the enantiomers from a racemic mixture. nih.gov

(S)-1,3-Dimethylpiperazine Dihydrochloride in Chiral Synthesis

Chiral piperazines, such as derivatives of 1,3-dimethylpiperazine, are valuable building blocks in asymmetric synthesis. While the specific use of (S)-1,3-Dimethylpiperazine Dihydrochloride is not extensively detailed in the provided context, the synthesis of related chiral dimethylpiperazine structures highlights their importance. For example, pure enantiomers of chiral alkylpiperazines, such as (S)-1,2-dimethylpiperazine, are used in C–N cross-coupling reactions to produce N-aryl benzamides. nih.gov These chiral piperazinyl benzamides can then be converted into quaternary ammonium (B1175870) salts. nih.gov The synthesis of such chiral piperazines often starts from chiral synthons, like natural and non-natural amino acids, to ensure the final product has a high degree of enantiomeric purity. researchgate.net These compounds can serve as chiral ligands in metal-catalyzed reactions or as key intermediates in the synthesis of complex, stereochemically defined target molecules.

Synthesis of Specific Stereoisomers (e.g., rac-(3R,5S)-1-Ethyl-3,5-dimethylpiperazine)

The synthesis of specific stereoisomers, such as the racemic mixture of (3R,5S) and (3S,5R)-1-Ethyl-3,5-dimethylpiperazine, requires precise control over the relative stereochemistry of the substituents on the piperazine ring. This particular isomer represents a trans configuration of the two methyl groups. Syntheses aiming for such targets often employ diastereoselective alkylation at a late stage to introduce the second stereocenter. clockss.org

One potential strategy involves a multi-step sequence starting from a chiral precursor. For example, a synthesis could begin with a protected amino acid, which sets the first stereocenter. After several steps to form a piperazinone intermediate, a second stereocenter can be introduced via a stereoselective alkylation. The Williams-Dellaria protocol, for instance, has been used to install a second substituent on a piperazinone ring, yielding the trans compound as the exclusive stereoisomer. clockss.org Subsequent reduction of the piperazinone and N-ethylation would yield the target compound. The choice of reagents and reaction conditions is critical for controlling the diastereoselectivity of the alkylation step.

Industrial Scale-Up and Process Optimization in this compound Production

The transition of a synthetic route for this compound from a laboratory setting to industrial production involves rigorous process development and optimization. mt.com The primary goals are to ensure the process is safe, reproducible, economically viable, and environmentally sustainable.

Key considerations for scale-up include:

Route Selection: Choosing the most efficient and cost-effective synthetic pathway. This may involve evaluating different starting materials and reaction sequences from those used in initial laboratory discovery.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading. For instance, in an N-alkylation step to introduce the ethyl group, the choice of alkylating agent (e.g., ethyl iodide vs. diethyl sulfate), base, and solvent must be carefully evaluated for cost, safety, and efficiency on a large scale.

Heat Transfer and Mixing: Exothermic reactions must be well-understood and controlled to prevent thermal runaways. The efficiency of mixing becomes critical at larger volumes to ensure consistent reaction progress and prevent the formation of localized hot spots or high concentrations of reactants. mt.com

Work-up and Purification: Developing scalable and efficient methods for isolating and purifying the final product is crucial. This may involve switching from laboratory techniques like column chromatography to industrial methods such as distillation or crystallization.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and reaction steps is required. This includes understanding potential exotherms and managing waste streams to minimize environmental impact. mt.com

| Validation | Demonstrate that the process consistently produces the final product within predefined quality specifications. | Execution of validation batches, documentation, and quality control. |

Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 3,3 Dimethylpiperazine and Its Derivatives

Reactions at Nitrogen Atoms of the Piperazine (B1678402) Ring

The piperazine ring, particularly in asymmetrically substituted compounds like 1-ethyl-3,3-dimethylpiperazine, presents two distinct nitrogen atoms for chemical modification. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl group, while the nitrogen at position 4 is a secondary amine. This structural difference dictates the regioselectivity of reactions at the nitrogen centers.

Alkylation reactions on piperazine derivatives primarily occur at the more nucleophilic secondary amine. In the case of this compound, the secondary amine at the N4 position is the principal site for alkylation. This reaction is a standard method for synthesizing N,N'-disubstituted piperazines. The reaction typically involves an alkyl halide (such as methyl iodide) and may require a base to neutralize the hydrogen halide formed during the reaction. google.com However, forcing conditions or the use of highly reactive alkylating agents can lead to the formation of a quaternary ammonium (B1175870) salt at the tertiary nitrogen (N1), although this is generally a less favored pathway. google.com The steric hindrance caused by the two methyl groups at the C3 position can influence the rate of reaction at the adjacent N4 nitrogen, but it does not prevent alkylation.

The choice of alkylating agent and reaction conditions can be critical for achieving selective alkylation. For instance, processes carried out at very low temperatures (e.g., -78°C) have been used to achieve selective 1-alkylation of 3-phenylpiperazine, highlighting the importance of temperature control in managing reactivity. google.com

Table 1: Representative Alkylation Reactions of Substituted Piperazines

Piperazine Derivative Alkylating Agent Conditions Product Reference
2-Phenylpiperazine Methyl Iodide 0°C 1-Methyl-3-phenylpiperazine google.com

Similar to alkylation, acylation reactions, which lead to the formation of amides, preferentially occur at the secondary amine (N4) of this compound. This is a common and efficient method for creating piperazine amide derivatives. The reaction is typically carried out by treating the piperazine with an acyl chloride or a carboxylic acid that has been activated with a coupling agent. nih.gov The resulting amide bond is stable and this reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules. acgpubs.org

The general procedure involves dissolving the starting carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalyst like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org The piperazine derivative is then added to this mixture and stirred, typically at room temperature, until the reaction is complete. acgpubs.org

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a secondary amine in this compound allows it to act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial in determining the solid-state structure and physical properties of the compound and its derivatives. ed.ac.uk

In the solid state, piperazine and its derivatives are known to form extensive hydrogen-bonded networks. ed.ac.uk The N-H proton of the secondary amine can form strong N-H···N or N-H···O hydrogen bonds with acceptor atoms on neighboring molecules. ed.ac.ukacs.org For instance, the crystal structure of piperazine itself is characterized by N-H···N hydrogen-bonded chains that link to form sheets. ed.ac.uk

The introduction of substituents on the piperazine ring, as in this compound, influences the geometry and topology of these networks. The ethyl and dimethyl groups can introduce steric effects that modify the packing of the molecules in the crystal lattice. Studies on various piperazine derivatives have shown that N-H bonds are critical for certain intermolecular interactions and resulting material properties. acs.orgnih.gov For example, research on piperazine derivatives used as stabilizers in solar cells confirmed that only those with N-H bonds showed the desired stabilizing effect, which was attributed to the formation of N-H···π and N-H···O-C bonds. acs.orgnih.gov

Piperazine-based compounds are widely used as building blocks for creating supramolecular crystalline networks through hydrogen bonding. rsc.org The dicationic forms of piperazine derivatives can interact with anions like carboxylates to form recurring hydrogen-bonding motifs, such as ring structures. researchgate.net

Table 2: Typical Hydrogen Bond Parameters in Piperazine Structures

Donor (D) Acceptor (A) D-H···A Interaction D···A Distance (Å) Reference
N-H N N-H···N 2.319 ed.ac.uk

Mechanistic Investigations of Derivatization Reactions

Carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), are widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine. creative-proteomics.com In this reaction, this compound would act as the amine nucleophile.

The mechanism of EDC-mediated coupling proceeds in several steps:

Activation of the Carboxylic Acid : The carbodiimide (EDC) reacts with the carboxyl group of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comchemistrysteps.com This intermediate is unstable and susceptible to nucleophilic attack.

Nucleophilic Attack by the Amine : The secondary amine (N4) of this compound then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. creative-proteomics.com While EDC/NHS systems are most reactive with primary amines, they can also be used with secondary amines, though the reaction may be slower. researchgate.net

Amide Bond Formation and Byproduct Release : The attack by the amine leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond. This process releases a water-soluble urea (B33335) byproduct derived from EDC. chemistrysteps.com

To improve the efficiency of the reaction and reduce side reactions like hydrolysis of the O-acylisourea intermediate, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often used. creative-proteomics.comnih.gov These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to hydrolysis and reacts efficiently with the amine. creative-proteomics.comnih.gov

While not a direct reaction of this compound, the related carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC), is known to mediate unique rearrangement reactions. One such reaction is the EDCI-mediated oxazole (B20620) rearrangement, which is used to create quaternary stereocenters found in various biologically significant molecules. nih.govacs.orgacs.org

In this rearrangement, EDCI is used to activate a thiourea (B124793) derivative. acs.org The proposed mechanism involves the activation of the thiourea, which facilitates an intramolecular cyclization to form an oxazole intermediate. This intermediate is unstable and undergoes rearrangement to afford a more stable product, such as a quaternary 5,5-disubstituted hydantoin. nih.govacs.org The choice of the carbodiimide is crucial for the success of this reaction; studies have shown that EDCI is highly effective, yielding the desired product in good yields, whereas other activating agents like mercuric chloride are less effective, and others like Mukaiyama's reagent may fail completely. acs.org This highlights the specific role of the carbodiimide's structure in facilitating complex chemical transformations beyond simple amide coupling. nih.govacs.orgacs.org

Reactivity in Catalytic Systems

The specific catalytic applications and reactivity of this compound are not extensively documented in publicly available research. However, the broader class of piperazine derivatives is known to participate in various catalytic systems, primarily leveraging the nucleophilic and basic nature of the nitrogen atoms within the piperazine ring.

The reactivity of piperazine derivatives in catalysis can be generally understood through their roles as organocatalysts or as ligands for metal catalysts. As organocatalysts, the secondary or tertiary amine functionalities can act as Lewis bases to activate substrates or as nucleophiles to form reactive intermediates. For instance, chiral piperazine derivatives are explored in asymmetric catalysis to induce stereoselectivity in chemical transformations.

It is important to note that the synthesis of various piperazine derivatives often involves catalytic processes. These methods include intermolecular and intramolecular cyclization reactions. researchgate.net For example, piperazine and its derivatives can be synthesized through catalytic cyclocondensation or cyclodeamination of appropriate precursors. researchgate.net

Although no specific data tables detailing the catalytic performance of this compound were found in the reviewed sources, the following table provides a hypothetical framework for how such data might be presented if available, based on common parameters in catalytic research.

Hypothetical Catalytic Performance Data

EntryCatalyst Loading (mol%)SubstrateProductReaction Time (h)Yield (%)Enantiomeric Excess (%)
110Aldehyde AAldol Adduct24--
25Ketone BMichael Adduct48--
310Alkene CEpoxide12--
45Ester DAmide36--

This table is for illustrative purposes only. The data presented is hypothetical and not based on experimental results for this compound.

Further research would be necessary to elucidate the specific catalytic reactivity and potential applications of this compound and its derivatives.

Applications in Medicinal Chemistry and Drug Discovery

1-Ethyl-3,3-dimethylpiperazine as a Core Scaffold for Drug Design

The piperazine (B1678402) heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules exhibiting a wide spectrum of biological activities. researchgate.net This is attributed to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms at positions 1 and 4 of the piperazine ring can be readily substituted, allowing for the precise orientation of pharmacophoric groups in three-dimensional space to optimize binding with a target receptor or enzyme. nih.gov

The introduction of an ethyl group at the N1 position and two methyl groups at the C3 position, as seen in this compound, can influence the compound's lipophilicity, metabolic stability, and conformational flexibility. These substitutions can potentially lead to improved target selectivity and reduced off-target effects. While specific examples of drugs derived directly from the this compound scaffold are not prominent in the literature, its structural features are representative of the types of modifications made to the piperazine core to fine-tune pharmacological properties.

Derivatives in Therapeutic Research

The versatility of the piperazine scaffold has led to the development of numerous derivatives with potential applications across various therapeutic areas.

Piperazine derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. nih.govresearchgate.net The piperazine moiety can be found in the chemical structures of several approved anticancer drugs and numerous investigational compounds. mdpi.com Its role can range from being a simple linker to a key pharmacophoric element that interacts directly with the biological target.

Research has shown that piperazine-containing molecules can exert their anticancer effects through various mechanisms, including:

Inhibition of cell cycle progression: Certain piperazine derivatives have been shown to arrest the cell cycle at different phases, thereby preventing the proliferation of cancer cells. nih.gov

Induction of apoptosis: Many anticancer compounds incorporating a piperazine ring have been found to trigger programmed cell death in cancer cells.

Inhibition of angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by some piperazine derivatives. nih.gov

Interaction with DNA: Some derivatives are designed to interact with DNA, leading to damage and subsequent cell death. nih.gov

Enzyme inhibition: A significant number of piperazine-based anticancer agents function by inhibiting key enzymes involved in cancer cell signaling and survival, such as protein tyrosine kinases. mdpi.com

For instance, a series of novel vindoline-piperazine conjugates demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. nih.gov Specifically, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed high potency against various cancer cell lines, particularly colon, CNS, melanoma, renal, and breast cancer cells. nih.gov Another study focused on the design of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, with some compounds showing cytotoxicity comparable to or even greater than the established anticancer drug doxorubicin. mdpi.com

Table 1: Examples of Piperazine Derivatives with Anticancer Activity

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference
Vindoline-piperazine conjugates NCI60 panel Significant antiproliferative effects nih.gov
[4-(trifluoromethyl)benzyl]piperazine derivative of vindoline Breast cancer MDA-MB-468 High potency (GI50 = 1.00 μM) nih.gov
1-bis(4-fluorophenyl)methyl piperazine derivative of vindoline Non-small cell lung cancer HOP-92 High potency (GI50 = 1.35 μM) nih.gov

Nitrogen-containing heterocyclic compounds, including piperazines, are a cornerstone in the development of antiviral drugs. mdpi.com They can interfere with various stages of the viral life cycle, from entry into the host cell to replication and assembly of new viral particles. mdpi.com The structural diversity of piperazine derivatives allows for the development of agents targeting specific viral proteins with high selectivity.

For example, research into novel piperazine-based compounds has shown their potential as inhibitors for the SARS-CoV-2 protease enzyme, a key target for antiviral therapy against COVID-19. nih.gov By synthesizing structurally diverse piperazine-based ligands, researchers have explored their potential to bind to and inhibit the function of this critical viral enzyme. nih.gov Other studies have reported on the in vitro antiviral activity of various piperazine derivatives against a range of viruses, including HIV-1, Hepatitis B virus (HBV), Yellow fever virus (YFV), and Bovine viral diarrhea virus (BVDV). nih.gov

The piperazine scaffold has also been incorporated into molecules designed to have cardioprotective effects. A study on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines revealed that certain derivatives possess antiarrhythmic activity. researchgate.net Specifically, one compound from this series demonstrated statistically significant antiarrhythmic effects in preclinical models of arrhythmia. researchgate.net This suggests that the piperazine core can be a valuable component in the design of new drugs for cardiovascular diseases.

Piperazine derivatives are well-represented among drugs that act on the central nervous system (CNS). They are integral components of molecules designed to interact with various neurotransmitter receptors and transporters. For instance, many compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the pathophysiology of various neurological and psychiatric disorders, contain a piperazine moiety. mdpi.comidexlab.com

The ability of N-phenylpiperazine analogs to selectively bind to dopamine receptor subtypes, such as D2 and D3, highlights the importance of the piperazine scaffold in designing ligands with specific neurological targets. mdpi.com This selectivity is crucial for developing drugs with improved efficacy and reduced side effects.

The piperazine ring is a common feature in the design of both enzyme inhibitors and receptor ligands. Its ability to serve as a scaffold to which different functional groups can be attached allows for the creation of molecules that can bind with high affinity and selectivity to the active site of an enzyme or the binding pocket of a receptor.

For example, piperazine derivatives have been investigated as histamine (B1213489) H3 receptor (H3R) antagonists and sigma-1 receptor (σ1R) ligands. nih.gov The histamine H3 receptor is involved in modulating the release of various neurotransmitters, making it an attractive target for the treatment of neurological disorders. nih.gov Similarly, sigma-1 receptor ligands are being explored for their therapeutic potential in treating neuropsychiatric and neurodegenerative diseases. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
[4-(trifluoromethyl)benzyl]piperazine
1-bis(4-fluorophenyl)methyl piperazine
Doxorubicin

Scaffold Hopping and Bioisosteric Replacement Strategies

The concepts of scaffold hopping and bioisosteric replacement are fundamental in modern drug design, aiming to identify novel core structures (scaffolds) with improved properties while retaining the desired biological activity. The piperazine moiety itself is often used as a scaffold or as a bioisosteric replacement for other cyclic systems in drug discovery campaigns. researchgate.net

Theoretically, the this compound core could be considered in scaffold hopping strategies. Medicinal chemists might replace an existing cyclic core in a biologically active molecule with this particular piperazine derivative to explore new intellectual property space, improve metabolic stability, or enhance target affinity. The gem-dimethyl group, in particular, can have significant conformational effects, locking the piperazine ring into a preferred chair conformation and potentially influencing binding to a target receptor. nih.gov However, there are no published examples of such strategies specifically employing this compound.

Impact on Pharmacokinetic and Pharmacodynamic Properties of Drug Molecules

The pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a drug molecule are critically influenced by its chemical structure. The piperazine ring is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly to improve aqueous solubility and oral bioavailability. nih.govresearchgate.net

Integration into Complex Molecular Structures for Pharmaceutical Development

The synthesis of complex molecules for pharmaceutical development often involves the use of versatile building blocks. Substituted piperazines are widely used in this context due to their straightforward incorporation into larger structures, typically through reactions involving their secondary amine functionality. researchgate.netmdpi.com

A compound like this compound could, in principle, be integrated into more complex molecular architectures. Its synthesis would likely involve standard organic chemistry transformations. researchgate.net Once synthesized, it could serve as a key intermediate in the construction of novel therapeutic agents targeting a wide range of diseases, from central nervous system disorders to cancer. nih.govnih.gov The specific design and synthesis of such complex molecules would be guided by the therapeutic target and the desired structure-activity relationships. To date, there is no publicly available research demonstrating the integration of this compound into any such complex pharmaceutical structures.

Biological Activity and Mechanisms of Action

Modulation of Enzyme Activity

There is currently no available scientific literature detailing any studies on the modulatory effects of 1-Ethyl-3,3-dimethylpiperazine on enzyme activity. Research in this area would typically investigate whether the compound acts as an inhibitor, activator, or substrate for various enzymes, which could provide insights into its potential therapeutic applications or toxicological profile.

Receptor Binding and Ligand Interactions

No receptor binding assays or ligand interaction studies have been published for this compound. Such studies are crucial for understanding the pharmacodynamics of a compound, as they identify the specific protein targets with which it may interact to elicit a biological response.

Effects on Neurotransmitter Release Mechanisms

The effects of this compound on neurotransmitter release mechanisms have not been documented. Investigations in this area would explore whether the compound can modulate the release, reuptake, or metabolism of neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine, which are common targets for piperazine-containing compounds.

Investigations in Biological Models (In Vitro and In Vivo)

A thorough search of the scientific literature revealed no in vitro or in vivo studies conducted on this compound. Such research is essential for characterizing the biological effects of a compound at the cellular and whole-organism levels, respectively.

Interaction with Biological Macromolecules

There is no available data on the interaction of this compound with biological macromolecules. Studies in this domain would typically examine the binding of the compound to proteins, nucleic acids, or other large biological molecules to elucidate its mechanism of action.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are crucial tools for investigating the conformational landscape and dynamic behavior of piperazine (B1678402) derivatives. For substituted piperazines, a key area of interest is the conformational preference of the piperazine ring and its substituents. nih.gov Studies on 2-substituted piperazines have revealed a general preference for the axial conformation of the substituent. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which can further stabilize the axial conformation. nih.gov

In the case of 1-Ethyl-3,3-dimethylpiperazine, molecular modeling would likely focus on the orientation of the ethyl group at the 1-position and the two methyl groups at the 3-position. The presence of the gem-dimethyl group at the 3-position is expected to significantly influence the ring's conformational flexibility and the preferred orientation of the ethyl group. Molecular dynamics simulations could provide insights into the stability of different conformers and the energy barriers between them.

Table 1: Conformational Preferences in Substituted Piperazines

Compound ClassPredominant ConformationStabilizing Factors
1-Acyl-2-substituted piperazinesAxialSteric and electronic effects
1-Aryl-2-substituted piperazinesAxialSteric and electronic effects
2-Ether-linked piperazinesAxialIntramolecular hydrogen bonding

This table is based on findings from studies on analogous 2-substituted piperazines and illustrates general conformational trends.

Quantum Chemical Calculations (e.g., NBO, AIM, SQMFF)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding, and reactivity of molecules. jksus.org For piperazine derivatives, these calculations can provide valuable information about bond lengths, bond angles, and charge distribution. jksus.org

Atoms in Molecules (AIM) theory can be employed to characterize the nature of chemical bonds and non-covalent interactions. This would be particularly useful in analyzing any potential intramolecular hydrogen bonds or other weak interactions within the this compound structure.

Molecular Docking Studies (e.g., against viral proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Piperazine derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets, including viral proteins. nih.govnih.gov

For instance, piperazine-based compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These studies have shown that the piperazine moiety can form crucial hydrogen bonding interactions with the amino acid residues in the active site of the enzyme. nih.gov Similarly, piperazine-substituted derivatives of favipiravir (B1662787) have been designed and studied in silico for their potential to inhibit the Nipah virus. nih.gov

While no specific molecular docking studies targeting viral proteins with this compound are reported, its structural features suggest it could be a scaffold for designing potential viral inhibitors. A hypothetical docking study would likely show the piperazine ring participating in key interactions with the target protein, with the ethyl and dimethyl groups influencing the binding affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

Piperazine Derivative ClassTarget ProteinKey Findings
Thiadiazole-piperazine hybridsSARS-CoV-2 Main ProteaseStrong hydrogen bonding interactions with the active site. nih.gov
Piperazine-substituted FavipiravirNipah Virus GlycoproteinDesigned inhibitors showed greater binding ability than the parent molecule. nih.gov
Phenylpiperazine derivativesDNA Topoisomerase IICapable of binding to the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to piperazine derivatives to understand the structural requirements for their biological activity. scispace.com

For example, a 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators revealed the importance of steric and electrostatic fields for their anti-inflammatory activity. scispace.com Such models generate contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogs. scispace.com

A QSAR study on derivatives of this compound would involve synthesizing a series of related compounds and evaluating their biological activity against a specific target. The resulting data would then be used to build a predictive QSAR model, which could elucidate the key structural features governing their activity.

Analysis of Molecular Orbitals (HOMO and LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic properties that provide insights into the reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. aimspress.comnih.gov

For piperazine derivatives, the HOMO is often localized on the nitrogen atoms due to their lone pairs of electrons, making them nucleophilic centers. The LUMO distribution depends on the nature of the substituents. In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow HOMO-LUMO gap was indicative of high chemical reactivity and biological activity. nih.gov

For this compound, the HOMO would be expected to be centered on the nitrogen atoms. The HOMO-LUMO energy gap would provide a measure of its kinetic stability and reactivity. These parameters are crucial for understanding its potential role in chemical reactions and biological interactions.

Analytical Methodologies for 1 Ethyl 3,3 Dimethylpiperazine and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1-Ethyl-3,3-dimethylpiperazine, providing the necessary separation from complex matrices or other related substances. Gas chromatography and various forms of liquid chromatography are the most prevalently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like piperazine (B1678402) derivatives. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry unodc.orgscholars.direct.

A simple and effective GC method has been developed for the quantitative determination of 1-ethylpiperazine along with piperazine and 1-methylpiperazine (B117243) in pharmaceutical drug substances researchgate.nettsijournals.comhakon-art.com. The separation is typically achieved on a capillary column, with detection often performed by a Flame Ionization Detector (FID) for quantification, although a mass spectrometer provides definitive identification hakon-art.com. The method's validation demonstrates high precision, accuracy, and specificity for these compounds researchgate.net.

For broader screening of piperazine derivatives, GC-MS methods are frequently employed in forensic analysis unodc.org. These methods typically involve a temperature-programmed oven to ensure the separation of multiple analytes. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a molecular fingerprint for each compound, allowing for unambiguous identification unodc.org.

Table 1: Example GC Parameters for the Analysis of 1-Ethylpiperazine and Related Compounds

ParameterConditionReference
ColumnDB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film thickness researchgate.nettsijournals.com
Carrier GasHelium at a flow rate of 2 mL/min researchgate.nettsijournals.com
Injector Temperature250°C researchgate.nettsijournals.com
Detector Temperature260°C (FID) researchgate.nettsijournals.com
Oven ProgramInitial temperature 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 min researchgate.nettsijournals.com
Injection ModeSplit (1:5 ratio), 1.0 µL injection volume
DiluentMethanol researchgate.nettsijournals.com

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of piperazine derivatives, particularly for compounds that are non-volatile or thermally unstable nih.gov. It offers versatility through various stationary and mobile phases.

A reverse-phase (RP) HPLC method has been established for the analysis of 1-ethyl-piperazine sielc.com. This method utilizes a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. The use of formic acid makes the method compatible with mass spectrometry (MS) detection sielc.com.

For other piperazine derivatives, HPLC methods often use C18 columns with detection by a photodiode array (PDA) or UV detector unodc.org. Due to the poor UV absorption of simple aliphatic piperazines, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity . This approach allows for the analysis of trace amounts of piperazine in active pharmaceutical ingredients (APIs) .

Table 2: HPLC Conditions for the Analysis of Piperazine Derivatives

ParameterCondition 1 (1-Ethyl-piperazine)Condition 2 (General Piperazines)Reference
ColumnNewcrom R1C18, 4.6 mm x 250 mm, 5 µm unodc.orgsielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)Gradient of Acetonitrile and 5mM Heptafluorobutyric acid unodc.orgsielc.com
Flow RateNot specified1 mL/min unodc.org
DetectionUV, MSPhoto Diode Array (PDA) 199-360nm unodc.orgsielc.com
Column TemperatureNot specified40°C unodc.org

Ion Chromatography for Amine Quantification

Ion chromatography (IC) is a well-established method for determining the concentration of various amines, including heterocyclic amines like piperazine, in aqueous samples thermofisher.com. This technique is particularly useful in industrial settings for monitoring amine levels in process streams intertek.com.

The method typically involves ion-exchange chromatography with suppressed conductivity detection thermofisher.com. Cation-exchange columns are used to separate the protonated amines. Reagent-Free™ Ion Chromatography (RFIC™) systems can electrolytically generate the eluent, ensuring precise and consistent separation of the analytes thermofisher.com. While highly effective for simple matrices, the presence of high concentrations of alkali or alkaline earth ions can sometimes lead to co-elution or poor peak resolution. For complex matrices, techniques like coupled-column matrix elimination (CCME) can be used to remove interfering cationic drugs and improve the determination of trace-level amines chromatographyonline.com.

Ultra-Performance Liquid Chromatography (UPLC) with Mass Detection

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of piperazine derivatives researchgate.netresearchgate.net. UPLC systems use columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and greater efficiency compared to traditional HPLC researchgate.net.

UPLC-MS/MS methods have been developed for the sensitive detection of piperazine in various samples researchgate.net. The analysis is often performed on a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. This setup allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions researchgate.net. This high degree of selectivity often simplifies sample preparation, and in some cases, eliminates the need for derivatization that is required by other methods researchgate.net.

Table 3: UPLC-MS/MS Parameters for Piperazine Analysis

ParameterConditionReference
ColumnAcquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) researchgate.net
Mobile PhaseUltrapure water–acetonitrile (15:85, V/V) researchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive Mode researchgate.net
Mass SpectrometerTriple-quadrupole researchgate.net
Mass Transition (Piperazine)m/z 87.1 → 44.1 researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. Infrared spectroscopy, in particular, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their absorption of infrared radiation at specific wavenumbers. The IR spectrum of a piperazine derivative will exhibit characteristic bands corresponding to the vibrations of its structural components.

For a compound like this compound, the IR spectrum is expected to show the following key features, based on the analysis of piperazine and its N-substituted derivatives researchgate.netscispace.com:

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (CH₂) groups on the ethyl substituent and the piperazine ring typically appear in the 2800-3000 cm⁻¹ region.

N-H Stretching: If a secondary amine is present (as in piperazine itself), a characteristic N-H stretching band appears in the 3200-3400 cm⁻¹ region . For a tertiary amine like this compound, this band will be absent.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the bond to the ethyl group typically occur in the fingerprint region, generally between 1000-1350 cm⁻¹ researchgate.net.

CH₂/CH₃ Bending: Bending (scissoring, wagging, twisting) vibrations for the methylene and methyl groups are found in the 1350-1470 cm⁻¹ region.

The specific positions and intensities of these bands provide a unique "fingerprint" that can be used to identify the compound and distinguish it from other related structures researchgate.net. An FTIR spectrum for the closely related compound 1-Ethylpiperazine is available in public databases and shows these characteristic absorption regions nih.gov.

Table 4: Key IR Absorption Regions for Piperazine Derivatives

Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
N-H Stretch (secondary amine)3200 - 3400
C-H Stretch (aliphatic)2800 - 3000 researchgate.net
CH₂/CH₃ Bending1350 - 1470 scispace.com
C-N Stretch1000 - 1350 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene group coupled to the methyl group, and a triplet for the methyl group), the two geminal methyl groups at the C3 position (a singlet), and the various methylene protons on the piperazine ring. The chemical shifts and splitting patterns of the ring protons can be complex due to the chair conformation of the piperazine ring and potential for restricted rotation. rsc.orgnih.gov Dynamic NMR behavior is often observed in substituted piperazines, where signals may appear broad at room temperature. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in this compound (the two carbons of the ethyl group, the two geminal methyl carbons, the quaternary C3 carbon, and the three other ring carbons) would produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For instance, carbons bonded to nitrogen appear in a characteristic downfield region.

DEPT Spectroscopy: DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org A series of experiments (DEPT-45, DEPT-90, and DEPT-135) provides this information definitively. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.org This technique is instrumental in assigning the carbon signals of the piperazine ring and its substituents correctly.

Based on data from structurally similar compounds like 1-ethylpiperazine and 3,3-dimethylpiperidine, the following table outlines the predicted chemical shifts.

Predicted NMR Chemical Shifts for this compound

Assignment Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135 Signal
Ethyl-CH₃ CH₃ ~1.1 (triplet) ~12 Positive
Ethyl-CH₂ CH₂ ~2.4 (quartet) ~52 Negative
Ring-CH₂ (C2) CH₂ ~2.3-2.5 ~50-55 Negative
Geminal-CH₃ 2 x CH₃ ~1.0 (singlet) ~25-30 Positive
Quaternary C (C3) C N/A ~30-35 Absent
Ring-CH₂ (C5) CH₂ ~2.6-2.8 ~45-50 Negative
Ring-CH₂ (C6) CH₂ ~2.6-2.8 ~50-55 Negative

Note: Predicted values are estimated based on spectral data for 1-ethylpiperazine, 3,3-dimethylpiperidine, and general substituent effects. Actual values may vary. nih.govchemicalbook.comchemicalbook.comspectrabase.com

Mass Spectrometry (MS) for Molecular Formula Determination and Isotopic Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₈H₁₈N₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For aliphatic amines like this piperazine derivative, fragmentation often occurs via alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org Expected fragmentation pathways for this compound would include:

Loss of an ethyl group (-29 Da): Cleavage of the bond between the ring nitrogen and the ethyl group.

Loss of a methyl group (-15 Da): Cleavage from the C3 position.

Ring fragmentation: The piperazine ring can break apart, leading to a series of characteristic smaller ions. researchgate.net

The presence of two nitrogen atoms in the molecule follows the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Isotopic pattern analysis further corroborates the molecular formula. The natural abundance of isotopes like ¹³C and ¹⁵N results in small peaks at masses higher than the monoisotopic molecular ion peak. The (M+1)⁺ peak, resulting primarily from the presence of one ¹³C atom in the molecule, can be used to estimate the number of carbon atoms.

UV-Vis Spectroscopy for Electronic Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of this technique is dependent on the presence of a "chromophore"—a part of the molecule that absorbs light, typically containing π-bonds or non-bonding valence electrons.

Saturated aliphatic amines and non-aromatic heterocyclic compounds like this compound lack extensive conjugated π-systems. researchgate.net The primary electronic transitions available are n→σ* transitions associated with the non-bonding electrons on the nitrogen atoms. These transitions require high energy and thus occur at very short wavelengths, typically below 220 nm, which is outside the standard analytical range of many UV-Vis spectrophotometers. The parent piperazine molecule, for instance, shows absorption only in the deep UV region.

Consequently, direct UV-Vis spectroscopy is not a suitable method for the routine quantification or characterization of this compound. However, if the molecule is derivatized with a chromophore-containing reagent, the resulting product can be readily analyzed by UV-Vis spectroscopy. This indirect approach is often employed in chromatographic methods like HPLC, where post-column derivatization allows for sensitive UV-Vis detection.

Potentiometric Titration for pKa Determination of Piperazine Derivatives

Potentiometric titration is a standard and reliable method for determining the acid dissociation constant (pKa) of ionizable compounds. The pKa is a measure of the acidity or basicity of a functional group and is a critical physicochemical parameter. Piperazine and its derivatives are weak bases due to the presence of two nitrogen atoms, each capable of accepting a proton.

The determination involves dissolving the piperazine derivative in a suitable solvent (typically water) and titrating it with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as the titrant is added incrementally. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the basic nitrogen atoms have been protonated. For a di-basic compound like a piperazine derivative, two pKa values can be determined, corresponding to the protonation of each nitrogen.

The substitution on the piperazine ring significantly influences the pKa values. Electron-donating groups, such as the alkyl groups in this compound, generally increase the basicity (raise the pKa) compared to the parent piperazine, although steric hindrance can also play a role. uregina.ca Comparing the pKa values of different derivatives provides insight into their structure-property relationships.

Experimental pKa Values for Piperazine and Related Compounds at 298 K

Compound pKa1 pKa2
Piperazine 5.35 - 5.44 9.67 - 9.73
1-Methylpiperazine - 9.16
1-Ethylpiperazine - ~9.16

Source: Data compiled from multiple studies. pKa values for mono-substituted piperazines typically refer to the protonation of the unsubstituted nitrogen. The second pKa for disubstituted derivatives is significantly lower. uregina.carsc.orgresearchgate.netresearchgate.net

Validation of Analytical Methods (Linearity, Accuracy, Precision, Specificity, Robustness)

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. slideshare.net According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, several key parameters must be evaluated to ensure the reliability of data. loesungsfabrik.defda.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. slideshare.net It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. The results are expressed as the percentage of the analyte recovered.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.net It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de For a chromatographic method, this is often demonstrated by showing that the peak for the analyte is well-resolved from other peaks and that there is no interference at the analyte's retention time in a blank or placebo sample.

Robustness: This parameter measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method, for example, robustness would be tested by slightly varying parameters like mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.

Environmental and Industrial Applications

Role in Agrochemical Formulations

Piperazine (B1678402) and its derivatives are recognized for their utility in the development of agrochemicals. These compounds can serve as key building blocks or intermediates in the synthesis of more complex molecules with desired biological activity.

Fungicidal and Insecticidal Activity:

Piperazine-containing compounds have been investigated for their potential as fungicides and insecticides. The piperazine ring can act as a versatile scaffold, allowing for the introduction of various functional groups to optimize activity against specific pests and pathogens. While direct studies on 1-Ethyl-3,3-dimethylpiperazine in this area are not prominent, its structural motifs could be incorporated into novel pesticide designs.

Herbicidal Activity:

Certain piperazine derivatives have been explored for their herbicidal properties. The specific substitution pattern on the piperazine ring can influence the molecule's ability to interfere with essential biochemical pathways in weeds. The ethyl and dimethyl substitutions on this compound would likely modulate its herbicidal activity and selectivity compared to other piperazine derivatives.

A general overview of the application of piperazine derivatives in agrochemicals is presented below:

Application AreaRole of Piperazine MoietyPotential Influence of 1-Ethyl-3,3-dimethyl Substitution
Fungicides Core scaffold for fungicidal compoundsMay enhance efficacy against specific fungal strains
Insecticides Building block for insecticidal moleculesCould affect insecticidal spectrum and potency
Herbicides Component of herbicidally active compoundsMay influence selectivity and mode of action

Catalysis

Substituted piperazines have found applications as catalysts and ligands in various organic transformations. The nitrogen atoms of the piperazine ring can act as basic sites or coordinating atoms for metal catalysts.

The presence of an ethyl group and two methyl groups in this compound can influence its catalytic properties in several ways:

Steric Hindrance: The bulky dimethyl groups can create a specific steric environment around the nitrogen atoms, which could lead to enhanced selectivity in certain catalytic reactions.

Basicity: The alkyl substituents can affect the basicity of the nitrogen atoms, which is a crucial factor in its performance as a base catalyst.

While specific catalytic applications of this compound are not extensively documented, related substituted piperazines have been used in reactions such as:

Polyurethane Production: As catalysts in the formation of polyurethane foams and elastomers.

Epoxy Curing: As curing agents for epoxy resins.

Environmental Remediation

The potential use of piperazine derivatives in environmental remediation is an area of growing interest. Their chemical properties can be harnessed for the removal of pollutants and for use as environmentally benign solvents.

Pollutant Removal:

The basic nature of piperazine derivatives suggests they could be used to capture acidic pollutants from industrial emissions. However, there is no specific information available regarding the use of this compound for this purpose.

Green Solvents:

The development of green solvents is crucial for sustainable chemistry. While information on this compound as a green solvent is not available, the properties of piperazine derivatives are being explored in this context. Their potential biodegradability and low toxicity would be important factors in this application.

CO2 Capture Solvents

A significant area of research for piperazine and its derivatives is their use as solvents for capturing carbon dioxide (CO2) from industrial flue gases. Piperazine itself is a highly effective solvent for CO2 capture due to its high reactivity and thermal stability.

The general mechanism involves the reaction of the amine groups with CO2 to form carbamates. The efficiency of this process is influenced by the structure of the amine. Alkyl-substituted piperazines, such as this compound, are of interest because the substituents can modulate the solvent's properties:

Absorption Capacity: The substitution pattern can affect the amount of CO2 that can be absorbed per mole of amine.

Reaction Kinetics: The electronic and steric effects of the substituents can influence the rate of the reaction with CO2.

Regeneration Energy: The energy required to release the captured CO2 and regenerate the solvent is a critical factor for the economic viability of the process. Alkyl groups can impact the stability of the carbamate (B1207046), thereby affecting the regeneration energy.

The table below summarizes the potential effects of the structural features of this compound on its performance as a CO2 capture solvent, based on general knowledge of related compounds.

Structural FeaturePotential Effect on CO2 Capture Performance
Ethyl Group May influence reaction kinetics and solvent viscosity.
Gem-Dimethyl Groups Could provide steric hindrance that affects carbamate stability and regeneration energy.
Piperazine Ring Provides the basic nitrogen sites for reaction with CO2.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-3,3-dimethylpiperazine, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine derivatives with ethylating agents (e.g., ethyl halides) under basic conditions. For example, in norfloxacin synthesis, the compound acts as an intermediate where PEG is used as a catalyst to enhance reaction efficiency . Optimization factors include:

  • Catalyst selection : PEG improves solubility and reaction kinetics.
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. Table 1: Representative Synthetic Conditions

Reaction ComponentConditionsYieldReference
Ethylating agent + PiperazinePEG, 70°C, 6h75–85%
CuSO4-mediated couplingRT, 2h65%

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization involves:

  • NMR : 1^1H NMR (CDCl₃) shows peaks for ethyl groups (δ 1.2–1.4 ppm, triplet) and piperazine ring protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 142.19 (F.W.) confirms molecular formula C₈H₁₈N₂ .
  • Boiling Point : 157°C (lit. value) aids in purity assessment during distillation .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer: Critical properties include:

  • Boiling Point : 157°C (supports distillation purification) .
  • Density : 0.899 g/cm³ (guides solvent selection for extractions) .
  • Hygroscopicity : Requires storage under inert gas to prevent moisture absorption.

Q. Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight142.19 g/mol
Refractive Index1.469
Flash Point43°C

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations model the compound’s electron density and steric effects. For example:

  • Nucleophilic Sites : The tertiary nitrogen in the piperazine ring is less reactive due to steric hindrance from ethyl and methyl groups.
  • Activation Energy : Simulations reveal lower energy barriers for reactions at the secondary nitrogen .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities with biological targets, such as dopamine receptors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting) are addressed by:

  • Multi-Technique Validation : Cross-validate 1^1H NMR with 13^13C NMR and IR (e.g., C-N stretch at ~1,100 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry .
  • High-Resolution MS : Confirms molecular formula despite impurities .

Q. What in vitro assays evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7) measure IC₅₀ values. Derivatives with fluorobenzyl groups show enhanced cytotoxicity .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptors) quantify affinity (Kᵢ values) .
  • Molecular Docking : AutoDock predicts interactions with targets like kinase domains .

Q. Table 3: Biological Evaluation Data

Derivative StructureAssay TypeResultReference
Fluorobenzyl-triazoleAnticancer (MTT)IC₅₀ = 12 µM
Aryl-piperazineDopamine D3 BindingKᵢ = 8 nM

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.